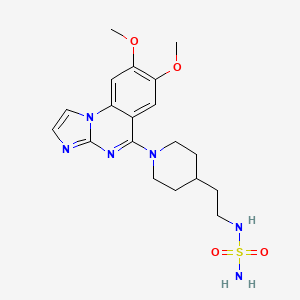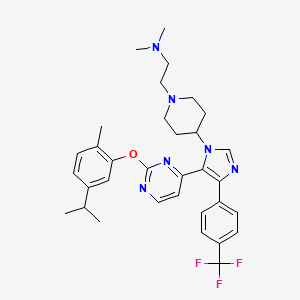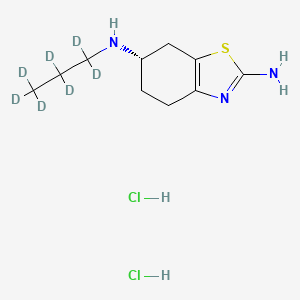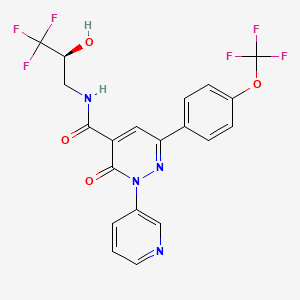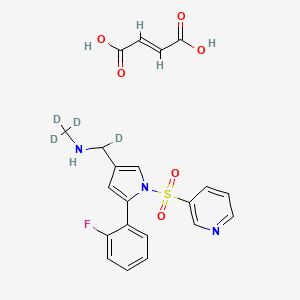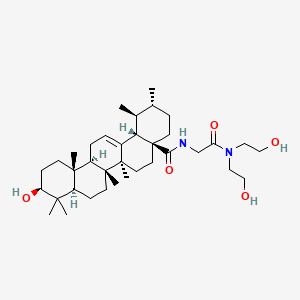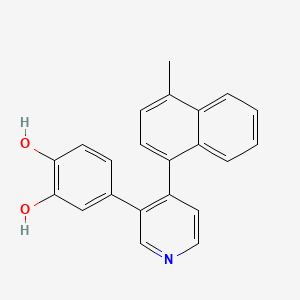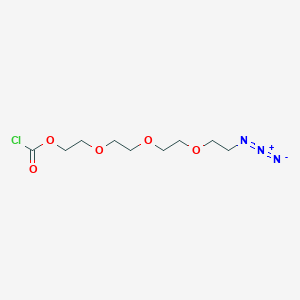
Azido-PEG4-acyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG4-acyl chloride is a heterobifunctional polyethylene glycol linker containing an azide group and an acyl chloride group. This compound is widely used in click chemistry due to its ability to react with terminal alkynes and cyclooctyne derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG4-acyl chloride typically involves the reaction of polyethylene glycol with azide and acyl chloride groups. The process begins with the preparation of an ester from the corresponding amino acid, which is then reacted with excess hydrazine hydrate to form a hydrazide. The hydrazide is converted to an acyl azide in the presence of nitrous acid. This acyl azide is then reacted with the appropriate reagents to form this compound .
Industrial Production Methods
Industrial production of this compound involves continuous-flow systems to safely generate and react acyl azides in situ. This method ensures efficient extraction into the organic phase containing the amine nucleophile for peptide coupling .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG4-acyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming alkyl azides.
Reduction: The azide group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation (palladium on carbon, hydrogen gas).
Cycloaddition: Terminal alkynes or cyclooctyne derivatives under mild conditions.
Major Products Formed
Alkyl Azides: Formed from nucleophilic substitution reactions.
Primary Amines: Formed from reduction reactions.
Triazoles: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
Azido-PEG4-acyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of polymers and materials with specific functional properties.
Mécanisme D'action
Azido-PEG4-acyl chloride exerts its effects through the azide and acyl chloride groups. The azide group participates in click chemistry reactions, forming stable triazole linkages with alkynes. The acyl chloride group can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved include the formation of covalent bonds with target molecules, facilitating the synthesis of complex structures .
Comparaison Avec Des Composés Similaires
Azido-PEG4-acyl chloride is unique due to its heterobifunctional nature, containing both an azide and an acyl chloride group. Similar compounds include:
Azido-PEG4-acid: Contains an azide group and a terminal carboxylic acid.
Azido-PEG4-amine: Contains an azide group and a terminal amine.
Azido-PEG4-alcohol: Contains an azide group and a terminal hydroxyl group.
Compared to these compounds, this compound offers greater versatility in chemical reactions due to the presence of the reactive acyl chloride group, making it a valuable tool in synthetic chemistry and bioconjugation applications.
Propriétés
Formule moléculaire |
C9H16ClN3O5 |
|---|---|
Poids moléculaire |
281.69 g/mol |
Nom IUPAC |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl carbonochloridate |
InChI |
InChI=1S/C9H16ClN3O5/c10-9(14)18-8-7-17-6-5-16-4-3-15-2-1-12-13-11/h1-8H2 |
Clé InChI |
OVXKWOMXGPDKRR-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOC(=O)Cl)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


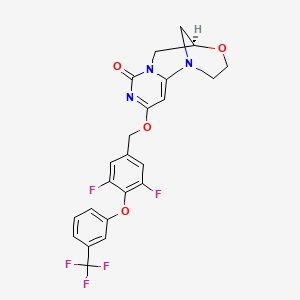
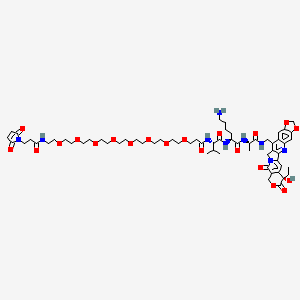
![2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)
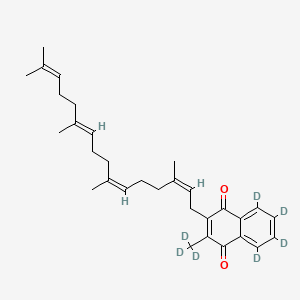
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)
